molecular formula C20H26O4 B5091490 1-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene

1-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene

Cat. No.: B5091490
M. Wt: 330.4 g/mol
InChI Key: CSWIIPIBILAHFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of multiple ether linkages and methyl groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene typically involves the reaction of 3,4-dimethylphenol with ethylene oxide to form 3,4-dimethylphenoxyethanol. This intermediate is then reacted with additional ethylene oxide to form 3,4-dimethylphenoxyethoxyethanol. Finally, this compound is reacted with 2-methoxy-4-methylbenzene under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones and related compounds.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene is used in several scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying ether linkages.

    Biology: In studies related to enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ether linkages and aromatic structure allow it to participate in various biochemical pathways, influencing cellular processes and metabolic activities.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-[2-(2,4-Dimethylphenoxy)ethoxy]ethoxy]-2,4-dimethylbenzene
  • 1-{2-[2-(2-Methoxyethoxy)Ethoxy]Ethoxy}-4-(1,1,3,3-Tetramethylbutyl)Benzene
  • 8-{2-[2-(3,4-Dimethylphenoxy)ethoxy]ethoxy}quinoline

Uniqueness

1-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene is unique due to its specific arrangement of ether linkages and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications and industrial uses.

Properties

IUPAC Name

1-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-15-5-8-19(20(13-15)21-4)24-12-10-22-9-11-23-18-7-6-16(2)17(3)14-18/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWIIPIBILAHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCOC2=CC(=C(C=C2)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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